N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Description
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted with a 4-(p-tolyl)thiazol-2-yl group at the 1-position and a pivalamide (2,2-dimethylpropanamide) moiety at the 5-position. The pivalamide group, a bulky tertiary amide, likely improves metabolic stability by sterically shielding the amide bond from enzymatic degradation .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-12-6-8-14(9-7-12)15-11-25-18(20-15)23-16(10-13(2)22-23)21-17(24)19(3,4)5/h6-11H,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVVKUKIVJTRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyrazole ring, and finally the attachment of the pivalamide group. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 3k (133–135°C) and sulfonamide derivatives (215–243°C) suggest that bulky groups (e.g., pivalamide) may lower melting points compared to sulfonamides due to reduced crystallinity .
- Mass Spectrometry : Compound 3k shows [M+H]+ at m/z 431.1, consistent with its molecular formula (C₂₃H₁₉ClN₆O). The target compound’s MS would likely exhibit a higher m/z due to the pivalamide group’s mass .
Functional Group Effects
- Pivalamide vs. Carboxamide : The target’s pivalamide group offers superior metabolic stability compared to the carboxamide in 3k, as tert-butyl groups resist oxidative degradation .
- Sulfonamide vs. Thiazole : Sulfonamide derivatives (e.g., Compound 1) exhibit higher melting points and solubility in polar solvents, whereas thiazole-containing compounds may prioritize membrane permeability .
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s p-tolyl (electron-donating) contrasts with Compound V’s nitro group (electron-withdrawing) in , which could modulate electronic effects on reactivity and binding affinity.
Biological Activity
N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a complex organic compound notable for its potential biological activities, particularly within the realms of medicinal chemistry and pharmaceuticals. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, a pyrazole ring, and a pivalamide group. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : This is achieved by reacting p-tolylamine with α-haloketones in the presence of a base.
- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with 1,3-diketones.
- Coupling Reaction : The thiazole and pyrazole rings are coupled via a condensation reaction.
- Amide Formation : The final step involves reacting the intermediate with pivaloyl chloride to form the amide bond.
This multi-step synthesis showcases the compound's complexity and potential for diverse biological applications .
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Studies indicate that derivatives of thiazole-pyrazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : Research suggests that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Anticancer Potential : Preliminary studies have indicated that thiazole-pyrazole derivatives can induce apoptosis in cancer cells, suggesting their utility in oncology .
Case Studies
- Antimicrobial Screening :
- Anti-inflammatory Studies :
- Cytotoxicity Against Cancer Cell Lines :
Comparative Analysis
To understand the biological activity of this compound in relation to similar compounds, a comparison table is provided below:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
